molecular formula C13H19N B12670448 Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile CAS No. 51178-98-4

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile

Cat. No.: B12670448
CAS No.: 51178-98-4
M. Wt: 189.30 g/mol
InChI Key: JUUZDVBXYRAYLD-UHFFFAOYSA-N
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Description

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is a chemical compound with a complex structure, characterized by its octahydro-naphthalene core and dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile typically involves the hydrogenation of dimethylnaphthalene derivatives under high pressure and temperature conditions. The reaction is catalyzed by metals such as palladium or platinum. The nitrile group is introduced through a subsequent reaction involving cyanation, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.

    Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into binding sites of various proteins, modulating their function and leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene: Shares the octahydro-naphthalene core but with different substitutions.

Uniqueness

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is unique due to its specific combination of the octahydro-naphthalene core and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

51178-98-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carbonitrile

InChI

InChI=1S/C13H19N/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12H,3,5-8H2,1-2H3

InChI Key

JUUZDVBXYRAYLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CCC(C2)C#N)C

Origin of Product

United States

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